Methyl 3-(chlorosulfonyl)-2-naphthoate
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Overview
Description
Methyl 3-(chlorosulfonyl)-2-naphthoate is an organosulfur compound that features a naphthalene ring substituted with a chlorosulfonyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-2-naphthoate typically involves the chlorosulfonation of methyl 2-naphthoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Reaction Setup: Methyl 2-naphthoate is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
Reaction Progress: The reaction mixture is stirred for several hours at a controlled temperature to ensure complete chlorosulfonation.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is then dried and concentrated to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include additional purification steps, such as recrystallization or chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-2-naphthoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide using reducing agents like tin(II) chloride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetone or ethanol, often in the presence of a base like triethylamine.
Reduction: Tin(II) chloride in hydrochloric acid is a common reducing agent used for the reduction of the chlorosulfonyl group.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by the reduction of the chlorosulfonyl group.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-2-naphthoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various sulfur-containing compounds, including sulfonamides and sulfonates.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-2-naphthoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Methyl 3-(chlorosulfonyl)-2-naphthoate can be compared with other similar compounds, such as:
Methyl 4-chloro-3-(chlorosulfonyl)benzoate: Similar in structure but with a benzoate core instead of a naphthoate core. It exhibits similar reactivity and applications.
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar nucleophilic substitution reactions.
Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as intermediates in the synthesis of other sulfur-containing compounds.
The uniqueness of this compound lies in its naphthalene core, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides.
Properties
IUPAC Name |
methyl 3-chlorosulfonylnaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4S/c1-17-12(14)10-6-8-4-2-3-5-9(8)7-11(10)18(13,15)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFUIXWQYYNIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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